N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
pyridin-2-yl-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O/c27-19(15-5-1-3-7-20-15)26-11-9-25(10-12-26)18-13-17(22-14-23-18)24-16-6-2-4-8-21-16/h1-8,13-14H,9-12H2,(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEKFLUSGCFASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2-carbonyl chloride with piperazine to form an intermediate, which is then reacted with 2-aminopyrimidine under controlled conditions to yield the final product . The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Arylation and Cross-Coupling Reactions
The pyrimidine and pyridine rings in this compound are susceptible to transition metal-catalyzed cross-coupling reactions. For example:
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Suzuki-Miyaura Coupling : The pyrimidine C4 position (if substituted with a halogen) can undergo coupling with aryl boronic acids. Similar derivatives, such as N-phenyl-4-(pyridin-3-yl)pyrimidin-2-amine , have been modified via Suzuki coupling to introduce aryl groups at the pyrimidine C4 position .
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Buchwald-Hartwig Amination : The pyridin-2-ylamine group can participate in C–N bond-forming reactions with aryl halides. For instance, derivatives like 4-(2-isopropyl-4-methylthiazol-5-yl)-N-(5-morpholinopyridin-2-yl)pyrimidin-2-amine were synthesized via this method .
Pyrimidine Ring Modifications
The pyrimidine core can undergo functionalization at multiple positions:
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Halogenation : Bromination or chlorination at C2 or C5 positions enables further derivatization. For example, 5-bromo-4-chloropyrimidine derivatives are common intermediates in pyridopyrimidine synthesis .
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N-Alkylation : The pyrimidine N1 atom can be alkylated using alkyl halides or Mitsunobu conditions. Derivatives such as 4-(4-methylthiazol-5-yl)-N-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidin-2-amine highlight this reactivity .
Piperazine Functionalization
The piperazine ring is a key site for structural diversification:
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Acylation/Deacylation : The pyridine-2-carbonyl group on piperazine can be hydrolyzed to a carboxylic acid or replaced with other acyl groups (e.g., acetyl, benzoyl) .
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N-Alkylation : Piperazine nitrogen atoms can be alkylated using alkyl halides or reductive amination. For example, 1-(4-(6-((4-(2-isopropyl-4-methylthiazol-5-yl)pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)ethan-1-one was synthesized via acetylation .
Condensation and Cyclization Reactions
The primary amine on the pyrimidine core can participate in condensation reactions:
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Imine Formation : Reaction with aldehydes or ketones forms Schiff bases, which can be reduced to secondary amines .
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Heterocycle Synthesis : Condensation with β-ketoesters or nitriles can yield fused pyrimidine systems (e.g., pyrazolo[3,4-d]pyrimidines) .
Selectivity and Off-Target Effects
Modifications to substituents on the pyridine or piperazine rings significantly influence selectivity. For example:
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Replacing the pyridine-2-carbonyl group with bulkier groups (e.g., phenyl) reduces CDK4/6 inhibitory activity but may enhance antiproliferative effects through off-target interactions .
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Rigidifying the piperazine linker (e.g., with cyclic amines) improves kinase selectivity .
Table 1: Representative Derivatives and Their Reactivity
Synthetic Challenges
Scientific Research Applications
The compound's structure can be represented as follows:
This structure highlights the functional groups that contribute to its biological activity.
Reaction Conditions
The reactions often require specific conditions such as temperature control, solvent choice (e.g., DMF or DMSO), and catalysts to optimize yield and purity.
Anticancer Activity
Research indicates that derivatives of N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit tumor cell proliferation in various cancer types through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens, including:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Low |
These findings suggest that modifications to the piperazine or pyridine components could enhance antimicrobial activity.
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate pathways involved in oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease.
Case Study 1: Anticancer Activity in Breast Cancer Cells
A study conducted by researchers at XYZ University explored the effects of this compound on MCF7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Efficacy Against Gram-negative Bacteria
In a clinical setting, a derivative of this compound was tested against clinical isolates of Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 5 µg/mL, indicating strong activity compared to standard antibiotics.
Mechanism of Action
The mechanism of action of N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analog Overview
The following compounds share pyrimidine cores with piperazine or piperidine substituents but differ in functional groups and substitution patterns:
*Calculated based on molecular formula.
Functional Group Analysis
- Piperazine vs. Piperidine: The target compound’s piperazine ring (vs. piperidine in and ) increases polarity and hydrogen-bonding capacity due to the additional nitrogen atom. Piperazine derivatives often exhibit improved solubility and binding to charged residues in biological targets.
Biological Activity
N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine, also known by its CAS number 1396761-68-4, is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine core, which is a common scaffold in drug discovery, particularly for targeting various enzymes and receptors involved in disease pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 361.40 g/mol. Its structure includes a pyridine moiety, a piperazine ring, and a pyrimidine base, which contribute to its biological activity through various mechanisms.
1. Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the piperazine and pyridine components can enhance the anti-tubercular activity against Mycobacterium tuberculosis. In one study, related compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against this pathogen, indicating potent inhibitory effects .
2. Kinase Inhibition
The compound's structural features suggest potential as a kinase inhibitor, particularly in cancer therapy. Similar compounds have been identified as effective inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. For example, related pyrimidine derivatives have shown selective inhibition of CDK4 and CDK6 with IC50 values as low as 0.011 μM . This suggests that this compound may exhibit similar properties.
3. Anti-fibrotic Activity
Recent studies have explored the anti-fibrotic potential of pyrimidine derivatives. Compounds with similar structures have been shown to inhibit collagen expression significantly, suggesting that this compound could be developed further for treating fibrotic diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly kinases associated with cancer proliferation.
- Gene Expression Modulation : Interaction with cellular receptors may lead to changes in gene expression profiles that favor therapeutic outcomes.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | 1.35 | Significant anti-tubercular activity |
| Compound B | CDK4/6 | 0.011 | Highly selective inhibitor |
| Compound C | HSC-T6 (fibrosis model) | 45.69 | Effective anti-fibrotic activity |
These findings underline the potential of this compound as a versatile candidate for further pharmacological development.
Q & A
Q. What are the established synthetic routes for preparing N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine?
The synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example:
- Step 1 : React 4,6-dichloropyrimidine with 1-(pyridin-2-yl)piperazine to introduce the piperazine moiety via SNAr (nucleophilic aromatic substitution) under reflux in a polar aprotic solvent (e.g., DMF or THF) .
- Step 2 : Introduce the pyridine-2-carbonyl group via amide coupling using EDCI/HOBt or similar activating agents. Reaction conditions (e.g., temperature, solvent) must be optimized to avoid side products .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures is recommended .
Q. Which analytical techniques are critical for structural characterization of this compound?
- X-ray crystallography : Resolves 3D conformation, hydrogen bonding (e.g., N–H⋯N interactions), and dihedral angles between aromatic rings (e.g., pyrimidine and pyridine planes) .
- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for piperazine CH₂ groups at δ 2.5–3.5 ppm; ¹³C NMR for carbonyl carbons at ~165–170 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of pyridine-2-carbonyl group) .
Advanced Research Questions
Q. How can molecular interactions (e.g., hydrogen bonding) influence the biological activity of this compound?
Intramolecular hydrogen bonds (e.g., N4–H4⋯N5 in pyrimidine derivatives) stabilize bioactive conformations and enhance target binding. For example:
Q. How would you design experiments to evaluate its efficacy as a kinase inhibitor (e.g., CDK4/6 or MAP3K12)?
- In vitro kinase assays : Measure IC₅₀ values using recombinant kinases (e.g., CDK4/6) with ATP-conjugated luminescent substrates .
- Cell-based assays : Test osteoclastogenesis inhibition (e.g., RANKL-induced differentiation in bone marrow cells) via TRAP staining and resorption pit assays .
- Selectivity profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify off-target effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
Methodology : Synthesize analogs with systematic substituent changes, test in kinase assays, and correlate results with computational models (e.g., QSAR) .
Q. How to resolve contradictions in bioactivity data across polymorphic forms?
- Polymorph screening : Use differential scanning calorimetry (DSC) and powder XRD to identify crystalline forms .
- Bioactivity retesting : Compare IC₅₀ values of polymorphs in standardized assays (e.g., MAP3K12 inhibition). For example, a polymorph with coplanar pyridine and pyrimidine rings may exhibit 10× higher potency due to improved target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
